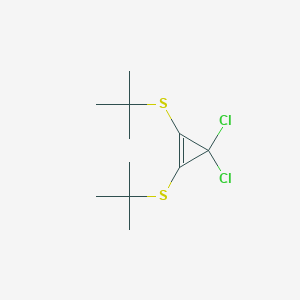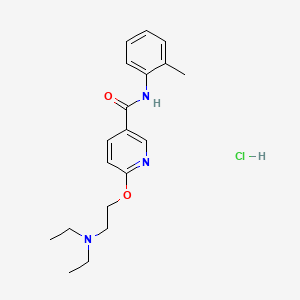
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is a chemical compound with a complex structure that includes nicotinamide, diethylaminoethoxy, and o-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in treating certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler compound with similar biological activity.
6-(2-Diethylaminoethoxy)-N-(o-tolyl)-nicotinamide: A closely related compound with slight structural differences.
Nicotinamide Hydrochloride: A related compound with different chemical properties.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
75348-39-9 |
|---|---|
Molekularformel |
C19H26ClN3O2 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethoxy]-N-(2-methylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-4-22(5-2)12-13-24-18-11-10-16(14-20-18)19(23)21-17-9-7-6-8-15(17)3;/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,23);1H |
InChI-Schlüssel |
JRORSHYWFVAVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


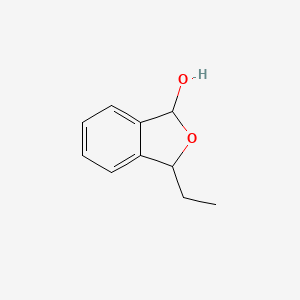
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
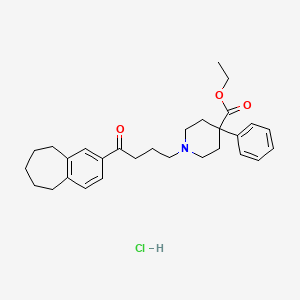

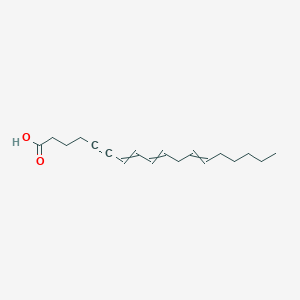



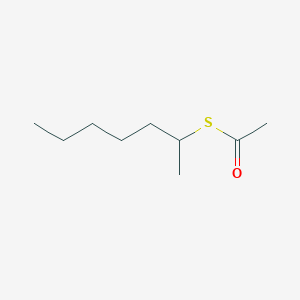
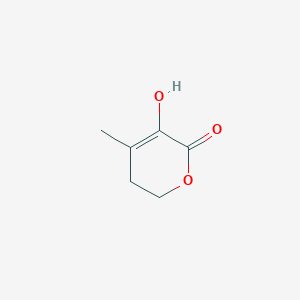
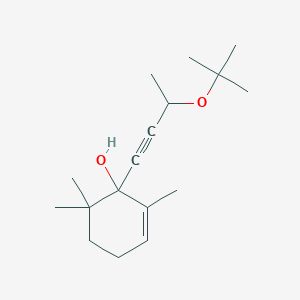
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)

